molecular formula C11H12F4N2OS B5509795 2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone

Cat. No.: B5509795
M. Wt: 296.29 g/mol
InChI Key: RACYXFFRTPXHBD-UHFFFAOYSA-N
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Description

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone is a complex organic compound characterized by the presence of a tetrafluoroethyl group, an imidazolidinyl ring, and a thiophene ring

Properties

IUPAC Name

2-[2-(1,1,2,2-tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2OS/c12-9(13)11(14,15)10(16-3-4-17-10)6-7(18)8-2-1-5-19-8/h1-2,5,9,16-17H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACYXFFRTPXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)(CC(=O)C2=CC=CS2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the imidazolidinyl ring: This can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.

    Introduction of the tetrafluoroethyl group: This step involves the reaction of the imidazolidinyl intermediate with tetrafluoroethylene in the presence of a catalyst.

    Attachment of the thiophene ring: The final step involves the coupling of the tetrafluoroethylimidazolidinyl intermediate with a thiophene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms in the tetrafluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted tetrafluoroethyl derivatives.

Scientific Research Applications

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imidazolidinyl ring can form hydrogen bonds with amino acid residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the imidazolidinyl ring and the thiophene ring, along with the tetrafluoroethyl group, makes it a versatile compound for various applications in scientific research.

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